- New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactionsChemistry - A European Journal, 2004, 10(23), 5952-5963,
Cas no 93379-48-7 ((-)-Taddol)

(-)-Taddol structure
商品名:(-)-Taddol
(-)-Taddol 化学的及び物理的性質
名前と識別子
-
- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (-)-Taddol
- [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α'
- ,α'
- -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL
- TADDOL
- (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)
- (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol
- (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (R,R)-Taddol
- Taddol I
- W-204081
- DTXSID30369334
- AC-27904
- A1-24352
- NCGC00090592-02
- MFCD00064467
- (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- B1614
- AC1010
- (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- CS-W009636
- [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 93379-48-7
- C31H30O4
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL
- SCHEMBL2504692
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- AKOS015895700
-
- MDL: MFCD00064467
- インチ: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
- InChIKey: OWVIRVJQDVCGQX-VSGBNLITSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
計算された属性
- せいみつぶんしりょう: 466.214409g/mol
- ひょうめんでんか: 0
- XLogP3: 5.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 466.214409g/mol
- 単一同位体質量: 466.214409g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 35
- 複雑さ: 574
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.0864 (rough estimate)
- ゆうかいてん: 194.0 to 198.0 deg-C
- ふってん: 633.2 ℃ at 760 mmHg
- フラッシュポイント: 336.7℃
- 屈折率: -69 ° (C=1, CHCl3)
- PSA: 58.92000
- LogP: 5.37870
- ひせんこうど: -65.5 º (c=1, CHCl3)
- 光学活性: [α]19/D −62.6°, c = 1 in chloroform
- ようかいせい: 使用できません
(-)-Taddol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/38
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/38
(-)-Taddol 税関データ
- 税関コード:29329970
- 税関データ:
中国税関コード:
29329970
(-)-Taddol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T456300-100mg |
(-)-Taddol |
93379-48-7 | 100mg |
$ 80.00 | 2022-06-02 | ||
Ambeed | A992160-5g |
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |
93379-48-7 | 96% 99%ee | 5g |
$13.0 | 2025-02-20 | |
abcr | AB137842-5 g |
(-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; 97% |
93379-48-7 | 5 g |
€246.50 | 2023-07-20 | ||
TRC | T456300-50mg |
(-)-Taddol |
93379-48-7 | 50mg |
$ 65.00 | 2022-06-02 | ||
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-10g |
(-)-Taddol |
93379-48-7 | 97% | 10g |
¥405.0 | 2024-07-19 | |
ChemScence | CS-W009636-5g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 5g |
$44.0 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1614-5g |
(-)-Taddol |
93379-48-7 | 97.0%(LC) | 5g |
¥790.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120836-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥46.90 | 2023-09-04 | |
ChemScence | CS-W009636-10g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 10g |
$77.0 | 2022-04-26 | |
Biosynth | MI11457-50 g |
2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-L-threitol |
93379-48-7 | 50g |
$1,126.50 | 2023-01-03 |
(-)-Taddol 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Water Solvents: Ethyl acetate
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawainChemistry - A European Journal, 2004, 10(23), 5964-5970,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → rt
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction., China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
リファレンス
- Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of OxindolesOrganic Letters, 2015, 17(18), 4596-4599,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 80 °C; 80 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrizationRSC Advances, 2016, 6(71), 67113-67117,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formationTetrahedron Letters, 1988, 29(5), 551-4,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 1H-Phosphole, 2,5-dihydro-3-methyl-1-(2-methylpropyl)-, 1-oxide Solvents: Hexane , Ethyl acetate ; 3 h, 26 °C
リファレンス
- A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric AcidsHeteroatom Chemistry, 2015, 26(1), 79-90,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; cooled; 1.5 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 1 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactionsAsymmetric Catalysis, 2016, 3(1), 1-14,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
リファレンス
- Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol ComplexEuropean Journal of Organic Chemistry, 2018, 2018(6), 785-793,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-CycloadditionChemistry - A European Journal, 2018, 24(10), 2379-2383,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1.5 h, reflux
リファレンス
- Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compoundsOrganic Letters, 2013, 15(12), 3106-3109,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Quaternary phosphonium salt compound and preparation method thereof from tartaric acid, China, , ,
(-)-Taddol Raw materials
- dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, diethyl ester
- (-)-Taddol
- (4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyldioxolane
(-)-Taddol Preparation Products
(-)-Taddol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:93379-48-7)(-)-Taddol
注文番号:1661378
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
(-)-Taddol 関連文献
-
1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcoholsJoseph D. Gbubele,Tomasz K. Olszewski Org. Biomol. Chem. 2021 19 2823
-
Péter Bagi,Viktória Ujj,Mátyás Czugler,Elemér Fogassy,Gy?rgy Keglevich Dalton Trans. 2016 45 1823
-
Hironobu Watanabe,Takuya Yamamoto,Arihiro Kanazawa,Sadahito Aoshima Polym. Chem. 2020 11 3398
-
Li Chen,Jiang-Bo Huang,Zheng Xu,Zhan-Jiang Zheng,Ke-Fang Yang,Yu-Ming Cui,Jian Cao,Li-Wen Xu RSC Adv. 2016 6 67113
-
Derek M. Dalton,Anthony K. Rappé,Tomislav Rovis Chem. Sci. 2013 4 2062
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93379-48-7)(-)-Taddol

清らかである:99%
はかる:100g
価格 ($):212.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93379-48-7)(-)-Taddol

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ